3-Bromobenzamidine hydrochloride
Overview
Description
3-Bromobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an amidine group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzamidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzonitrile with ammonium chloride in the presence of a reducing agent such as trimethylaluminum. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 80°C) under an inert atmosphere (e.g., argon) to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The final product is usually purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The amidine group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
3-Bromobenzamidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Inhibitor studies for enzymes such as serine proteases.
Medicine: Potential therapeutic agent in drug development.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-bromobenzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition is crucial in various biological processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- Benzamidine hydrochloride
- 4-Bromobenzamidine hydrochloride
- 2-Bromobenzamidine hydrochloride
Uniqueness
3-Bromobenzamidine hydrochloride is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and binding affinity. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
3-bromobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFRYIWRFNILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480476 | |
Record name | 3-Bromobenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16796-52-4 | |
Record name | 3-Bromobenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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